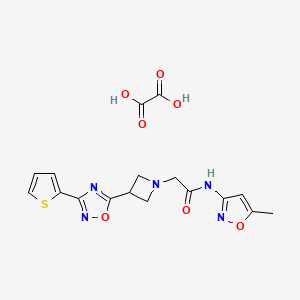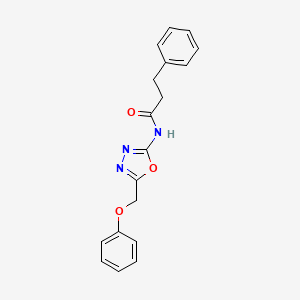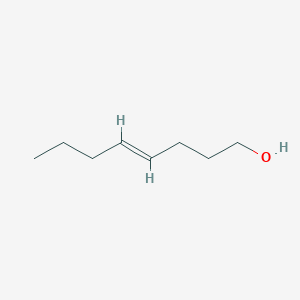
cis-4-Octenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-Octenol, also known as (Z)-4-Octen-1-ol, is a clear, colorless liquid with a powerful, sweet, earthy odor with a strong herbaceous note . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .
Synthesis Analysis
While specific synthesis methods for cis-4-Octenol were not found, there are general methods for synthesizing similar compounds. For instance, cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of cis-4-hydroxypipecolic acid were synthesized using a highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones . Another study prepared cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase .Molecular Structure Analysis
The molecular formula of cis-4-Octenol is C8H16O . Its average mass is 128.212 Da and its monoisotopic mass is 128.120117 Da .Chemical Reactions Analysis
While specific chemical reactions involving cis-4-Octenol were not found, cis-4-octene, a similar compound, is used as a chain transfer agent in polymerization reactions, and as a depolymerizing agent in epoxy-functionalized oligomers .Physical And Chemical Properties Analysis
Cis-4-Octenol is insoluble in water but soluble in non-polar organic solvents . It has a boiling point of 174-176°C . Its refractive index is 1.444-1.450, and its specific gravity is 0.844-0.851 .Scientific Research Applications
1. Metabolic Pathways in Mitochondria
Cis-4-Octenol plays a role in the catabolism of unsaturated fatty acids. Kunau and Dommes (1978) demonstrated that cis-4-decenoyl-CoA, an intermediate of linoleic acid catabolism, is degraded to octanoyl-CoA by a mitochondrial 4-enoyl-CoA reductase, which is distinct from the 2-enoyl-CoA reductase. This study highlights the importance of cis-4-Octenol in fatty acid metabolism within mitochondria (Kunau & Dommes, 1978).
2. Role in Medium-Chain Acyl-CoA Dehydrogenase Deficiency
Research by Durán et al. (1988) identified cis-4-decenoic acid as a characteristic metabolite in patients with medium-chain acyl-CoA dehydrogenase deficiency. This metabolite, a derivative of cis-4-Octenol, does not accumulate in plasma after oral loading with medium-chain triglycerides, suggesting its specific role in this metabolic disorder (Durán et al., 1988).
3. Implications in Testicular Carcinoma in Situ
Cis-4-Octenol and its derivatives are not directly linked to testicular carcinoma in situ (CIS), but studies involving CIS pathogenesis and diagnosis provide insights into complex cellular processes. For example, research on the dimorphic expression of OCT3/4 helps distinguish between maturation delay and CIS in testicular cells, demonstrating the intricate mechanisms at play in cellular differentiation and oncogenesis (Cools et al., 2005).
Safety and Hazards
Cis-4-Octenol may cause slight eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(E)-oct-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQBPZSICOOLGU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-oct-4-en-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Ethylpiperidin-1-yl)methyl]-2-methylpyrazol-3-amine](/img/structure/B2580391.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)
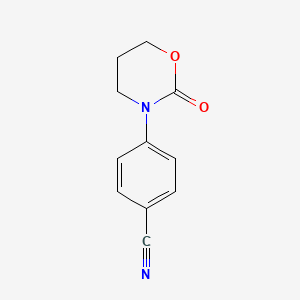
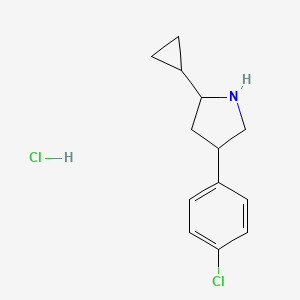

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
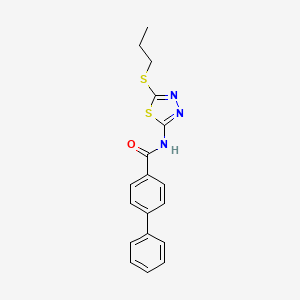

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)
